Naproxen Naproxen Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Naproxen is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6. Naproxen is a non-steroidal anti-inflammatory drug commonly used for the reduction of pain, fever, inflammation and stiffness caused by conditions such as osteoarthritis, kidney stones, rheumatoid arthritis, psoriatic arthritis, gout, ankylosing spondylitis, menstrual cramps, tendinitis, bursitis, and for the treatment of primary dysmenorrhea. It works by inhibiting both the COX-1 and COX-2 enzymes. It has a role as a non-steroidal anti-inflammatory drug, an antipyretic, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-narcotic analgesic, a gout suppressant, a xenobiotic, an environmental contaminant and a drug allergen. It is a monocarboxylic acid and a methoxynaphthalene. It is a conjugate acid of a naproxen(1-).
Naproxen is a popular over-the-counter nonsteroidal antiinflammatory drug (NSAID) that is widely used for therapy of mild-to-moderate pain and arthritis. Naproxen has been associated with rare cases of clinically apparent drug induced liver injury.
Brand Name: Vulcanchem
CAS No.: 22204-53-1
VCID: VC0536686
InChI: InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
SMILES: CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Naproxen

CAS No.: 22204-53-1

Inhibitors

VCID: VC0536686

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Naproxen - 22204-53-1

CAS No. 22204-53-1
Product Name Naproxen
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Standard InChI InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Standard InChIKey CMWTZPSULFXXJA-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Impurities (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid
methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
ethyl(2S)-2-(6-methoxynapththalen-2-yl)propanoate
(2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid
6-methoxynaphthalen-2-ol
(6-methoxynaphthalen-2-yl)acetic acid
2-ethyl-6-methoxynaphthalene
(1RS)-1-(6-methoxynaphthalen-2-yl)ethanol
1-(6-methoxynaphthalen-2-yl)ethanone
Nerolin
2-bromo-6-methoxynaphthalene
SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Appearance Solid powder
Colorform Crystals from acetone-hexane
White to off-white crystalline powder
White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/
Melting Point 152°C
153.0 °C
155 °C
153°C
Physical Description Solid
Description Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Naproxen is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6. Naproxen is a non-steroidal anti-inflammatory drug commonly used for the reduction of pain, fever, inflammation and stiffness caused by conditions such as osteoarthritis, kidney stones, rheumatoid arthritis, psoriatic arthritis, gout, ankylosing spondylitis, menstrual cramps, tendinitis, bursitis, and for the treatment of primary dysmenorrhea. It works by inhibiting both the COX-1 and COX-2 enzymes. It has a role as a non-steroidal anti-inflammatory drug, an antipyretic, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-narcotic analgesic, a gout suppressant, a xenobiotic, an environmental contaminant and a drug allergen. It is a monocarboxylic acid and a methoxynaphthalene. It is a conjugate acid of a naproxen(1-).
Naproxen is a popular over-the-counter nonsteroidal antiinflammatory drug (NSAID) that is widely used for therapy of mild-to-moderate pain and arthritis. Naproxen has been associated with rare cases of clinically apparent drug induced liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 15.9 mg/L (at 25 °C)
6.91e-05 M
Slightly soluble in ether; soluble in methanol, chloroform
Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water
Practically insoluble in water and freely soluble in alcohol.
In water, 15.9 mg/L at 25 °C
0.0159 mg/mL at 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aleve
Anaprox
Methoxypropiocin
Naprosin
Naprosyn
Naproxen
Naproxen Sodium
Naproxenate, Sodium
Proxen
Sodium Naproxenate
Sodium, Naproxen
Synflex
Vapor Pressure 1.89X10-6 mm Hg at 25 °C (est)
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2: Leung GJ, Rainsford KD, Kean WF. Osteoarthritis of the hand II: chemistry, pharmacokinetics and pharmacodynamics of naproxen, and clinical outcome studies. J Pharm Pharmacol. 2014 Mar;66(3):347-57. doi: 10.1111/jphp.12165. Epub 2013 Oct 31. Review. PubMed PMID: 24175972.
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4: Law S, Derry S, Moore RA. Sumatriptan plus naproxen for acute migraine attacks in adults. Cochrane Database Syst Rev. 2013 Oct 21;10:CD008541. doi: 10.1002/14651858.CD008541.pub2. Review. PubMed PMID: 24142431.
5: Yang LP. Sumatriptan/naproxen sodium: a review of its use in adult patients with migraine. Drugs. 2013 Aug;73(12):1339-55. doi: 10.1007/s40265-013-0099-y. Review. PubMed PMID: 23912627.
6: Ali S, Pimentel JD, Ma C. Naproxen-induced liver injury. Hepatobiliary Pancreat Dis Int. 2011 Oct;10(5):552-6. Review. PubMed PMID: 21947732.
7: Allais G, Castagnoli Gabellari I, Rolando S, Benedetto C. Evaluation of the use of sumatriptan-naproxen sodium for menstrual migraine and dysmenorrhea. Expert Rev Neurother. 2011 Oct;11(10):1383-7. doi: 10.1586/ern.11.123. Review. PubMed PMID: 21955195.
8: Dhillon S. Naproxen/esomeprazole fixed-dose combination: for the treatment of arthritic symptoms and to reduce the risk of gastric ulcers. Drugs Aging. 2011 Mar 1;28(3):237-48. doi: 10.2165/11207150-000000000-00000. Review. PubMed PMID: 21329403.
9: Suthisisang CC, Poolsup N, Suksomboon N, Lertpipopmetha V, Tepwitukgid B. Meta-analysis of the efficacy and safety of naproxen sodium in the acute treatment of migraine. Headache. 2010 May;50(5):808-18. doi: 10.1111/j.1526-4610.2010.01635.x. Epub 2010 Mar 5. Review. PubMed PMID: 20236345.
10: Khoury CK, Couch JR. Sumatriptan-naproxen fixed combination for acute treatment of migraine: a critical appraisal. Drug Des Devel Ther. 2010 Feb 18;4:9-17. Review. PubMed PMID: 20368903; PubMed Central PMCID: PMC2846149.
11: Cleves C, Tepper SJ. Sumatriptan/naproxen sodium combination for the treatment of migraine. Expert Rev Neurother. 2008 Sep;8(9):1289-97. doi: 10.1586/14737175.8.9.1289. Review. PubMed PMID: 18759540.
12: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251.
13: Curran MP, Wellington K. Delayed-release lansoprazole plus naproxen. Drugs. 2004;64(17):1915-9; discussion 1920-1. Review. PubMed PMID: 15329041.
14: Kovacevic L, Bernstein J, Valentini RP, Imam A, Gupta N, Mattoo TK. Renal papillary necrosis induced by naproxen. Pediatr Nephrol. 2003 Aug;18(8):826-9. Epub 2003 May 28. Review. PubMed PMID: 12774222.
15: Kalksma R, Jansen TL, Bruyn GA. Severe neutropenia due to naproxen therapy in rheumatoid arthritis: a case report and review of literature. Neth J Med. 2002 Aug;60(7):289-91. Review. PubMed PMID: 12430576.
16: Schapira D, Balbir-Gurman A, Nahir AM. Naproxen-induced leukocytoclastic vasculitis. Clin Rheumatol. 2000;19(3):242-4. Review. PubMed PMID: 10870665.
17: Bjarnason I, Thjodleifsson B. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. Rheumatology (Oxford). 1999 May;38 Suppl 1:24-32. Review. PubMed PMID: 10369403.
18: Sutton LB. Naproxen sodium. J Am Pharm Assoc (Wash). 1996 Nov;NS36(11):663-7. Review. PubMed PMID: 8952254.
19: Lossos IS, Yossepowitch O, Amir G, Orren R. [Leukocytoclastic vasculitis associated with naproxen]. Harefuah. 1996 May 1;130(9):600-1, 655. Review. Hebrew. PubMed PMID: 8794637.
20: Gamst ON. Enteric coated naproxen tablets. Eur J Rheumatol Inflamm. 1992;12(2):5-8. Review. PubMed PMID: 1364940.
PubChem Compound 156391
Last Modified Nov 11 2021
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